Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate is a complex organic compound that features a combination of functional groups, including an ester, an amide, and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The benzyloxy group is introduced through a nucleophilic substitution reaction. The final esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a prodrug or a building block in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester and amide groups can undergo hydrolysis under physiological conditions, releasing active metabolites. These interactions and transformations are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate: Similar in having a tert-butoxycarbonyl-protected amino group.
N-(tert-Butoxycarbonyl)ethanolamine: Shares the tert-butoxycarbonyl protection but differs in the rest of the structure.
Uniqueness
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to serve as a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C20H30N2O6 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxyamino]-4-oxobutanoate |
InChI |
InChI=1S/C20H30N2O6/c1-5-26-18(24)12-11-17(23)22(27-15-16-9-7-6-8-10-16)14-13-21-19(25)28-20(2,3)4/h6-10H,5,11-15H2,1-4H3,(H,21,25) |
InChI Key |
ZSBXUZNWXTWUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CCNC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.